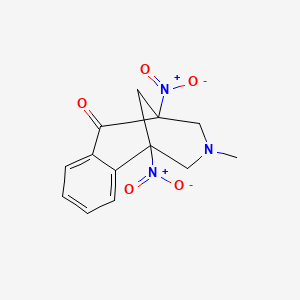![molecular formula C21H19F6N3O2S B11092082 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide](/img/structure/B11092082.png)
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanyl group, a benzothiazole moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Hexafluoropropanyl Group: This step involves the reaction of hexafluoroacetone with an amine to form the hexafluoropropanyl group.
Coupling with Methoxybenzamide: The final step involves coupling the hexafluoropropanyl-benzothiazole intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Used in the synthesis of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropanyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. The benzothiazole moiety can participate in π-π stacking interactions, while the methoxybenzamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide can be compared with similar compounds such as:
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-ethyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide lies in its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C21H19F6N3O2S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H19F6N3O2S/c1-11(2)12-8-9-14-16(10-12)33-18(28-14)30-19(20(22,23)24,21(25,26)27)29-17(31)13-6-4-5-7-15(13)32-3/h4-11H,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
PHHUVQHYALWIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11092000.png)
![1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol](/img/structure/B11092007.png)

![(1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11092015.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11092016.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzonitrile](/img/structure/B11092023.png)
![ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11092031.png)

![N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11092056.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11092060.png)
![4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11092067.png)


![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11092077.png)
